molecular formula C7H8BNO3 B038032 4-Aminocarbonylphenylboronic acid CAS No. 123088-59-5

4-Aminocarbonylphenylboronic acid

Cat. No.: B038032
CAS No.: 123088-59-5
M. Wt: 164.96 g/mol
InChI Key: GNRHNKBJNUVWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylbenzeneboronic acid, is an organoboron compound with the molecular formula C7H8BNO3. This compound is characterized by the presence of a boronic acid group and an amide group attached to a benzene ring. It is widely used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

4-Aminocarbonylphenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzeneboronic acid with ammonia under reducing conditions to form the desired product. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas as the reducing agent. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

4-Aminocarbonylphenylboronic acid undergoes various types of chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: : This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base. The reaction conditions typically include a temperature range of 80-120°C and the use of solvents such as toluene or ethanol. The major product formed is a biaryl compound .

  • Sonogashira Coupling Reaction: : This reaction involves the coupling of this compound with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions include a temperature range of 60-100°C and the use of solvents such as tetrahydrofuran or dimethylformamide. The major product formed is an aryl alkyne .

  • Buchwald-Hartwig Amination: : This reaction involves the coupling of this compound with amines in the presence of a palladium catalyst and a base. The reaction conditions include a temperature range of 80-120°C and the use of solvents such as toluene or dioxane. The major product formed is an aryl amine .

Biological Activity

4-Aminocarbonylphenylboronic acid (CAPBA) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring with an amino and carbonyl substituent. The molecular formula is C9_9H10_10BNO3_3, and it exhibits Lewis acid properties, enabling it to form reversible complexes with various biological molecules, such as enzymes and nucleic acids .

Biological Activities

1. Anticancer Activity
Research indicates that CAPBA and its derivatives exhibit significant anticancer properties. A study demonstrated that boronic acids can inhibit proteasome activity, which is crucial for cancer cell proliferation. Specifically, CAPBA has been shown to enhance the cytotoxic effects of chemotherapeutic agents in certain cancer cell lines, suggesting a potential role as an adjuvant in cancer therapy .

2. Antibacterial Properties
CAPBA has also been evaluated for its antibacterial activity, particularly against Pseudomonas aeruginosa. Studies have shown that it can inhibit biofilm formation and reduce virulence factors such as elastase and pyocyanin production. This suggests that CAPBA may be useful in treating infections caused by antibiotic-resistant bacteria .

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in various biological pathways. For instance, it has shown promise as an inhibitor of ALK2 (activin receptor-like kinase 2), which is implicated in several cancers and fibrodysplasia ossificans progressiva (FOP). In vitro studies have demonstrated that CAPBA effectively inhibits ALK2 activity, providing a basis for further development as a targeted therapy .

Case Studies

  • Study on ALK2 Inhibition : A recent study synthesized several analogs of CAPBA, including M4K2009, which maintained potency against both wild-type and mutant ALK2 in biochemical assays. The IC50_{50} values indicated strong inhibitory activity, paving the way for further exploration of CAPBA derivatives as potential treatments for conditions associated with ALK2 dysregulation .
  • Antibacterial Efficacy : Another study focused on the effects of CAPBA on biofilm formation in Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm biomass when treated with CAPBA compared to controls, highlighting its potential as an antibacterial agent .

Data Tables

Biological Activity Mechanism Reference
AnticancerInhibition of proteasome activity
AntibacterialInhibition of biofilm formation
Enzyme InhibitionALK2 inhibition

Properties

IUPAC Name

(4-carbamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRHNKBJNUVWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372260
Record name 4-Carbamoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123088-59-5
Record name 4-Carbamoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocarbonylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the role of 4-Carbamoylphenylboronic acid in the synthesis of the MK2 inhibitor?

A1: 4-Carbamoylphenylboronic acid serves as a crucial building block in the final step of a three-step microwave-assisted synthesis of a MK2 inhibitor []. It undergoes a Suzuki-Miyaura cross-coupling reaction with a 3-amino-4-bromopyrazole derivative in the presence of a palladium catalyst under microwave irradiation []. This reaction forms a carbon-carbon bond, attaching the 4-carbamoylphenyl moiety to the pyrazole ring, yielding the target 4-arylpyrazole MK2 inhibitor [].

Q2: How efficient is the Suzuki-Miyaura coupling reaction involving 4-Carbamoylphenylboronic acid in this synthesis?

A2: The research paper highlights that the Suzuki-Miyaura reaction utilizing 4-Carbamoylphenylboronic acid is "fast and relatively efficient" under microwave irradiation []. This specific step, combined with the two preceding steps, allows for the synthesis of the target MK2 inhibitor in a 35% overall yield []. While the paper doesn't provide specific details about the individual step yield for the Suzuki-Miyaura coupling, it indicates the reaction contributes to the overall effectiveness of the synthetic route.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.